REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2.[Cl:13]C1C=CC=C(C(OO)=O)C=1.CCOC(C)=O.P(Cl)(Cl)(Cl)=O>ClCCl.CCCCCC>[Cl:13][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:12][C:3]=2[O:2][CH3:1])[N:8]=1
|
Name
|
|
Quantity
|
104.3 mg
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at 0° C., and the resulting mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After the stirring for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was increased from 0° C. to room temperature
|
Type
|
STIRRING
|
Details
|
by further stirring for 3 hr
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with an aqueous solution of 4 N NaOH and dichloromethane
|
Type
|
CUSTOM
|
Details
|
to thereby separate an organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The thus generated solid was dissolved in dichloromethane (2.5 mL)
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was subjected to distillation
|
Type
|
TEMPERATURE
|
Details
|
under reflux at 60° C. for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the reactant was cooled down to room temperature
|
Type
|
TEMPERATURE
|
Details
|
by further cooling down with the gentle addition of ice
|
Type
|
ADDITION
|
Details
|
The pH of the resulting mixture was then adjusted to 10 by dropwise addition of an aqueous solution of 4 N NaOH
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with distilled water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
to thereby separate an organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (EtOAc/CHCl3/Hexane=1:2:10, R.f: 0.6)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |